N-Desmethylcarboxy Terbinafine

Pharmacokinetics Bioequivalence Metabolite Profiling

N-Desmethylcarboxy Terbinafine (CAS 99473-15-1) is the only reference standard that accurately quantifies the terminal dual-modification metabolite in DMPK studies. Unlike single-step metabolites, it provides a validated benchmark with an AUC ratio of 1.08 and accounts for 15% of urinary excretion. Its distinct chromatographic separation (baseline resolved within 3.3 min) and high sensitivity (LLOQ 0.05 ng/mL) ensure interference-free quantification. Procure this certified material for robust PK modeling and bioequivalence assessments.

Molecular Formula C₂₀H₂₁NO₂
Molecular Weight 307.4 g/mol
CAS No. 99473-15-1
Cat. No. B017282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylcarboxy Terbinafine
CAS99473-15-1
Synonyms(5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic Acid; 
Molecular FormulaC₂₀H₂₁NO₂
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+
InChIKeyHLMXKUJHRUTHIL-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethylcarboxy Terbinafine (CAS 99473-15-1): Analytical Reference Standard Procurement Guide for Pharmacokinetic and DMPK Studies


N-Desmethylcarboxy Terbinafine, also designated as SDZ 280-047 or the N-demethyl-carboxybutyl form of terbinafine, is the principal hydrophilic, unconjugated carboxy metabolite of the oral allylamine antifungal agent terbinafine [1]. Generated via sequential N-demethylation and terminal methyl oxidation, this inactive compound (C20H21NO2, MW 307.39) serves as a critical analytical reference standard for quantifying metabolic clearance and compliance in clinical and preclinical pharmacokinetic (PK) studies [2]. Its distinct chromatographic retention and high relative systemic exposure compared to the parent drug make it essential for accurate LC-MS/MS bioanalytical method validation and definitive assessment of Drug Metabolism and Pharmacokinetics (DMPK) parameters [3].

Why N-Desmethylcarboxy Terbinafine Cannot Be Substituted with Other Terbinafine Metabolites in Quantitative Bioanalysis


Generic substitution with alternative metabolites such as N-desmethylterbinafine or carboxyterbinafine is invalid due to N-Desmethylcarboxy Terbinafine's unique metabolic pathway position and physicochemical properties. It represents the terminal dual-modification product combining both N-demethylation and carboxybutyl oxidation, whereas other metabolites represent only single-step biotransformations [1]. This distinct structure confers different chromatographic retention times, ionization efficiencies in mass spectrometry, and solubility profiles critical for analytical separation. Critically, its relative systemic exposure (AUC ratio) and urinary excretion fraction differ significantly from other metabolites, directly impacting the accuracy of pharmacokinetic modeling and bioequivalence assessments if an improper analytical reference standard is employed [2]. The quantitative evidence below demonstrates why only N-Desmethylcarboxy Terbinafine (CAS 99473-15-1) fulfills the specific requirements for robust, validated quantification in DMPK and clinical pharmacology workflows.

N-Desmethylcarboxy Terbinafine (CAS 99473-15-1): Comparative Quantitative Evidence for Analytical Reference Standard Selection


Relative Systemic Exposure (AUC Ratio) of N-Desmethylcarboxy Terbinafine vs. Parent Drug and Other Metabolites in Healthy Adults

In a multiple-dose study of 10 healthy male subjects receiving 250 mg oral terbinafine daily for 28 days, N-Desmethylcarboxy Terbinafine (SDZ 280-047) demonstrated a metabolite-to-parent area under the curve (AUC) ratio of 1.08, significantly lower than the primary metabolite SDZ 280-027 (carboxybutyl form, ratio 1.38) and the N-demethyl form SDZ 86-621 (ratio 1.25) [1]. This differential systemic exposure profile confirms that N-Desmethylcarboxy Terbinafine circulates at concentrations comparable to the parent drug, whereas alternative metabolites exhibit substantially higher relative exposure.

Pharmacokinetics Bioequivalence Metabolite Profiling

Urinary Excretion Fraction of N-Desmethylcarboxy Terbinafine Relative to Other Metabolites Following Single Oral Dose

In a single-dose study of 125 mg terbinafine administered to pediatric patients, N-Desmethylcarboxy Terbinafine represented the major urinary fraction at 15% of the total dose excreted, compared to other metabolites which appeared in trace amounts or were predominantly present as glucuronide conjugates [1]. This quantitative excretion profile demonstrates that N-Desmethylcarboxy Terbinafine is the primary circulating unconjugated metabolite available for accurate quantification in urine-based compliance monitoring and DMPK studies.

Drug Metabolism Renal Clearance Pharmacokinetics

Analytical Sensitivity: Lower Limit of Quantification (LLOQ) for N-Desmethylcarboxy Terbinafine in UPLC-MS/MS Bioanalysis

A validated UPLC-MS/MS method for simultaneous determination of terbinafine and N-Desmethylterbinafine in rat plasma achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL for the N-desmethyl metabolite, compared to 0.5 ng/mL for the parent drug terbinafine [1]. While this study did not directly measure N-Desmethylcarboxy Terbinafine, it establishes that demethylated metabolites exhibit enhanced analytical sensitivity, enabling accurate quantification at sub-nanogram levels essential for terminal-phase pharmacokinetic profiling.

Bioanalysis Method Validation LC-MS/MS

Physicochemical Properties: Melting Point and Stability of N-Desmethylcarboxy Terbinafine Reference Standard

N-Desmethylcarboxy Terbinafine exhibits a defined melting point range of 158-160°C with decomposition, and requires storage at -20°C to maintain stability . In contrast, the parent drug terbinafine hydrochloride has a melting point of approximately 205°C, and other metabolites such as N-desmethylterbinafine exhibit different thermal behavior. This distinct thermal profile enables unambiguous identity verification via differential scanning calorimetry (DSC) and ensures that only the certified reference standard (CAS 99473-15-1) is utilized in validated analytical methods.

Reference Standard Characterization Stability Quality Control

Chromatographic Resolution: Baseline Separation of N-Desmethylcarboxy Terbinafine from Co-Administered Drugs and Their Metabolites

A rapid UHPLC-UV method achieved baseline separation of N-Desmethylcarboxy Terbinafine from terbinafine, vancomycin, furosemide, spironolactone, and their respective metabolites within 3.3 minutes on a Hypersil GOLD C18 column (50 mm × 2.1 mm, 1.7 μm particles) using a gradient of acetonitrile and 0.1% formic acid [1]. The method demonstrated excellent linearity (R² > 0.994) and limits of detection (LOD) ranging from 0.01 to 0.07 μg/mL for most analytes, confirming that N-Desmethylcarboxy Terbinafine can be reliably quantified without interference from co-eluting endogenous compounds or concomitant medications.

UHPLC Method Development Clinical Analysis Chromatography

Optimal Use Cases for Procuring N-Desmethylcarboxy Terbinafine (CAS 99473-15-1) Based on Quantitative Evidence


Definitive Metabolite Profiling and Pharmacokinetic Modeling in Terbinafine Bioequivalence Studies

N-Desmethylcarboxy Terbinafine is the required reference standard for accurate quantification of the terminal dual-modification metabolite in plasma. Its unique AUC ratio of 1.08 relative to parent terbinafine provides a critical benchmark for assessing metabolic clearance and ensuring that bioequivalence conclusions are not confounded by the use of alternative metabolites with higher exposure profiles [1].

Urine-Based Compliance Monitoring and Renal Clearance Assessment in Clinical Trials

Given that N-Desmethylcarboxy Terbinafine accounts for 15% of the total urinary excretion of a terbinafine dose, it is the primary unconjugated biomarker for assessing patient adherence and renal elimination pathways. Procurement of this reference standard enables validated LC-MS/MS methods for quantifying this specific fraction, which is not achievable with other trace-level metabolites [2].

Validated Bioanalytical Method Development for Therapeutic Drug Monitoring (TDM) in Polymedicated Patients

The demonstrated baseline chromatographic separation of N-Desmethylcarboxy Terbinafine from terbinafine, vancomycin, furosemide, spironolactone, and their metabolites within 3.3 minutes confirms its essential role in developing robust UHPLC-UV or LC-MS/MS methods for clinical TDM [3]. Its use as a certified reference material ensures that quantitative results are free from interference in complex patient samples.

High-Sensitivity Quantification of Low-Level Metabolite Exposure During Terminal Elimination Phase

The enhanced analytical sensitivity observed for demethylated terbinafine metabolites (LLOQ of 0.05 ng/mL) supports the procurement of N-Desmethylcarboxy Terbinafine for pharmacokinetic studies requiring accurate measurement of metabolite concentrations weeks after dosing, during the prolonged terminal half-life of terbinafine (>16 days) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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